Cas no 520-43-4 (methyl 2-hydroxy-4-methoxy-6-methylbenzoate)

methyl 2-hydroxy-4-methoxy-6-methylbenzoate structure
520-43-4 structure
Nome del prodotto:methyl 2-hydroxy-4-methoxy-6-methylbenzoate
Numero CAS:520-43-4
MF:C10H12O4
MW:196.19988
CID:1575320
PubChem ID:596344

methyl 2-hydroxy-4-methoxy-6-methylbenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 2-hydroxy-4-methoxy-6-methylbenzoate
    • 2-Hydroxy-4-methoxy-6-methylbenzoic Acid Methyl Ester
    • 4-Methoxy-2,6-cresotic Acid Methyl Ester
    • benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester
    • Orsellinic Acid Methyl Ester 4-Methyl Ether
    • Sparassol
    • ENZOIC ACID, 2-HYDROXY-4-METHOXY-6-METHYL-, METHYL ESTER
    • Everninate methyl
    • Spectrum2_000404
    • DTXSID901028412
    • SCHEMBL950536
    • Methyl 4-methoxy-6-methylsalicylate
    • KBioGR_001562
    • Spectrum4_000951
    • SDCCGMLS-0066908.P001
    • Q15427855
    • SPBio_000328
    • Spectrum3_000264
    • METHYL EVERNINIC ACID
    • CHEMBL1595401
    • A934048
    • NCGC00095818-02
    • PD119036
    • CHEBI:92544
    • AKOS000278016
    • Spectrum5_001794
    • KBio3_001208
    • UNII-49LGW9K0EH
    • methyl 4-methoxy-6-methyl-salicylate
    • 2-Hydroxy-4-methoxy-6-methyl-benzoic acid methyl ester
    • 49LGW9K0EH
    • Methyl everninate
    • SR-05000002435
    • SPECTRUM210924
    • BSPBio_001708
    • SR-05000002435-1
    • Methyl 2-hydroxy-4-methoxy-6-methylbenzoate #
    • 520-43-4
    • CS-0612495
    • Sparassol [MI]
    • CCG-38673
    • HY-W573700
    • BRD-K31477169-001-01-3
    • NCGC00095818-01
    • DA-53073
    • Inchi: InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5,11H,1-3H3
    • Chiave InChI: PFVPJOAAHSOENR-UHFFFAOYSA-N
    • Sorrisi: CC1=CC(=CC(=C1C(=O)OC)O)OC

Proprietà calcolate

  • Massa esatta: 196.07356
  • Massa monoisotopica: 196.07355886g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 204
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 55.8Ų

Proprietà sperimentali

  • Punto di fusione: 67-68°; mp 170°
  • PSA: 55.76

methyl 2-hydroxy-4-methoxy-6-methylbenzoate Metodo di produzione

methyl 2-hydroxy-4-methoxy-6-methylbenzoate Letteratura correlata

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd